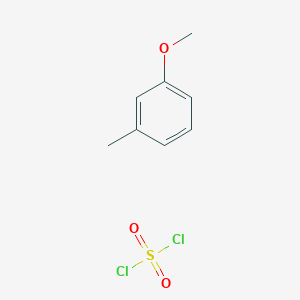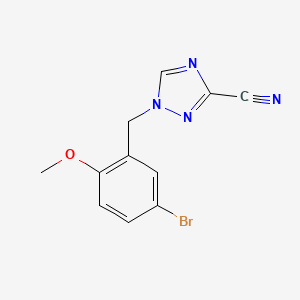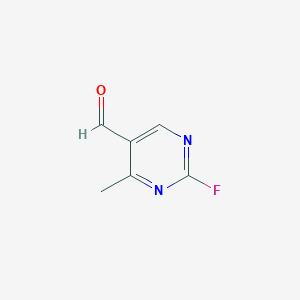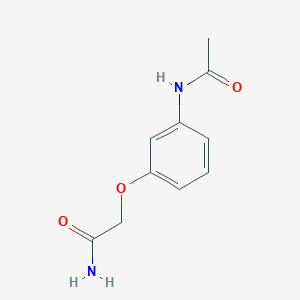
4-Methoxy-2-methylbenzene sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methylbenzene sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
4-Methoxy-2-methylbenzene sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of 4-methoxy-2-methylbenzene with chlorosulfonic acid, followed by the reaction with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production. The use of appropriate solvents and catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
4-Methoxy-2-methylbenzene sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methylbenzene sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methylbenzene sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .
Comparación Con Compuestos Similares
4-Methoxy-2-methylbenzene sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Lacks the methyl group at the 2-position, which can influence its chemical behavior and reactivity.
The presence of both the methoxy and methyl groups in this compound makes it unique and provides specific reactivity patterns that can be advantageous in certain chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H10Cl2O3S |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
1-methoxy-3-methylbenzene;sulfuryl dichloride |
InChI |
InChI=1S/C8H10O.Cl2O2S/c1-7-4-3-5-8(6-7)9-2;1-5(2,3)4/h3-6H,1-2H3; |
Clave InChI |
YBHGFTPKHBFSAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC.O=S(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)




